

# "spectroscopic data for 2-(2,6-Difluorophenyl)-2-methylpropanoic acid"

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

**Compound Name:** 2-(2,6-Difluorophenyl)-2-methylpropanoic acid

**Cat. No.:** B573162

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An In-depth Technical Guide to **2-(2,6-Difluorophenyl)-2-methylpropanoic Acid**

For Researchers, Scientists, and Drug Development Professionals

## Introduction

**2-(2,6-Difluorophenyl)-2-methylpropanoic acid**, with CAS Number 1216838-87-7, is a fluorinated aromatic carboxylic acid.<sup>[1][2][3]</sup> Its molecular structure, featuring a difluorophenyl ring attached to a sterically hindered propanoic acid moiety, makes it a valuable intermediate in medicinal chemistry and materials science. The presence of two fluorine atoms on the phenyl ring significantly alters the electronic properties, lipophilicity, and metabolic stability of the molecule, making it a key building block for the synthesis of novel pharmaceutical compounds, particularly non-steroidal anti-inflammatory drugs (NSAIDs) and their analogs.<sup>[1]</sup> This guide provides an overview of its synthesis, proposed analytical characterization, and the logical workflow for its structural elucidation.

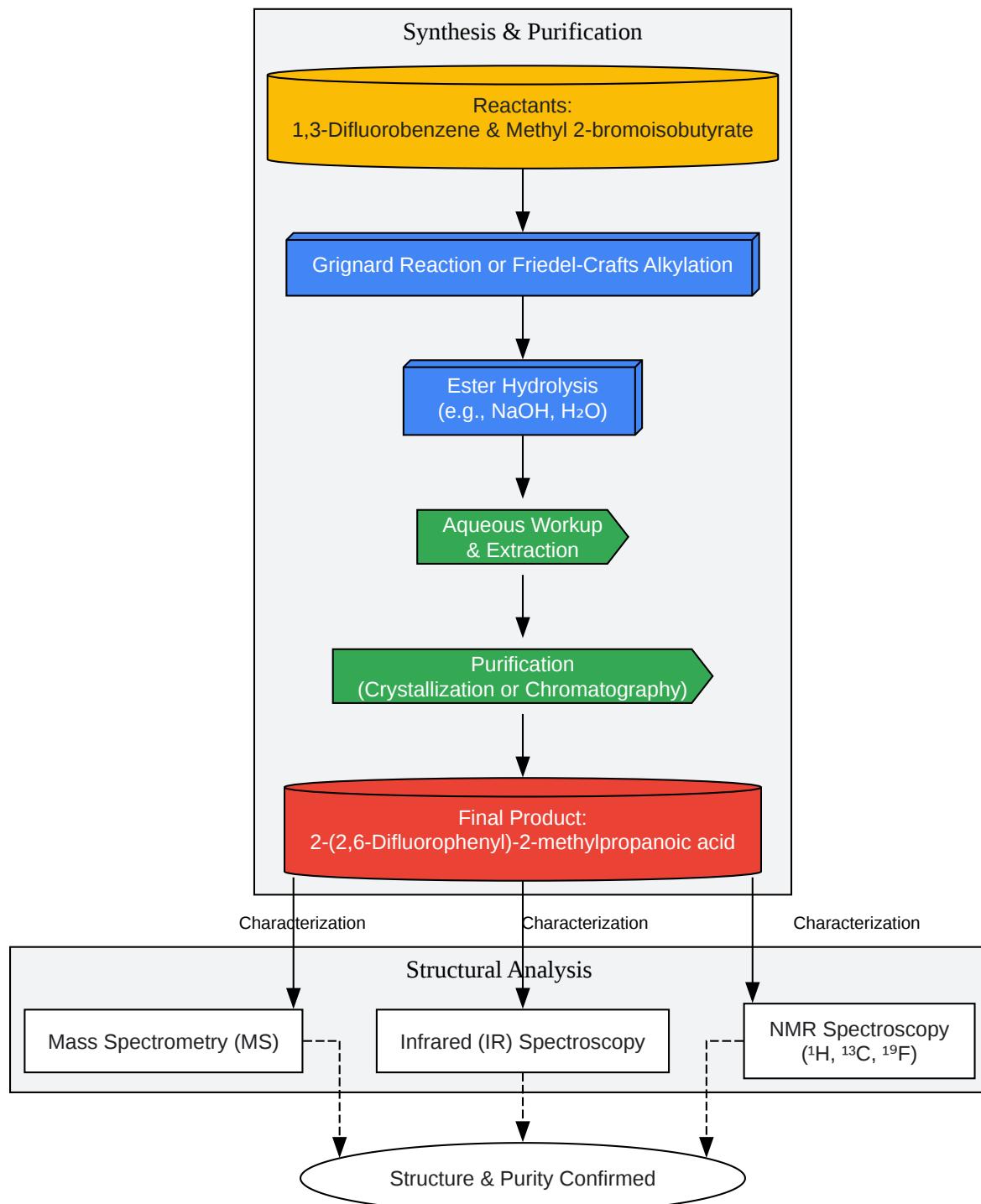
### Compound Details:

- IUPAC Name: **2-(2,6-Difluorophenyl)-2-methylpropanoic acid**
- CAS Number: 1216838-87-7<sup>[1][2][3]</sup>
- Molecular Formula: C<sub>10</sub>H<sub>10</sub>F<sub>2</sub>O<sub>2</sub><sup>[2]</sup>

- Molecular Weight: 200.18 g/mol [\[1\]](#)[\[2\]](#)

## Synthesis and Characterization Workflow

The synthesis of **2-(2,6-difluorophenyl)-2-methylpropanoic acid** typically involves the alkylation of a difluorobenzene derivative followed by hydrolysis. The subsequent characterization relies on a combination of chromatographic and spectroscopic techniques to confirm the structure and purity of the final product.

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Caption: General workflow for the synthesis and structural analysis of the target compound.

## Experimental Protocols

While specific validated protocols for this exact molecule are not publicly available, the following methodologies are based on established chemical principles for analogous compounds, such as the synthesis of related 2-arylpropionic acids.[\[4\]](#)[\[5\]](#)

### Synthesis Protocol: Alkylation and Hydrolysis

- Reaction Setup: A dry, three-necked flask is equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., Nitrogen or Argon).
- Grignard Formation (Illustrative): Magnesium turnings are added to the flask with anhydrous diethyl ether. A solution of 1,3-difluorobenzene in diethyl ether is added dropwise to initiate the Grignard reagent formation.
- Alkylation: The solution is cooled to 0°C. Methyl 2-bromo-2-methylpropanoate is dissolved in anhydrous diethyl ether and added dropwise to the Grignard reagent. The reaction mixture is then allowed to warm to room temperature and stirred for 12-18 hours.
- Hydrolysis: The reaction is quenched by the slow addition of aqueous sodium hydroxide solution (e.g., 2M NaOH). The mixture is heated to reflux for 4-6 hours to ensure complete hydrolysis of the ester intermediate.
- Workup and Extraction: After cooling, the aqueous layer is separated and washed with diethyl ether to remove unreacted starting materials. The aqueous layer is then acidified to a pH of 1-2 with concentrated hydrochloric acid, leading to the precipitation of the carboxylic acid product.[\[5\]](#) The crude product is extracted with an organic solvent like ethyl acetate (3x volumes).
- Purification: The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The resulting solid is purified by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) to yield pure **2-(2,6-Difluorophenyl)-2-methylpropanoic acid**.

### Spectroscopic Analysis Protocol

- Nuclear Magnetic Resonance (NMR): Samples are prepared by dissolving ~5-10 mg of the purified product in a deuterated solvent (e.g.,  $\text{CDCl}_3$  or  $\text{DMSO-d}_6$ ) containing tetramethylsilane (TMS) as an internal standard.  $^1\text{H}$ ,  $^{13}\text{C}$ , and  $^{19}\text{F}$  NMR spectra are acquired on a standard NMR spectrometer (e.g., 400 MHz or higher).
- Infrared (IR) Spectroscopy: A small amount of the solid product is analyzed using an FT-IR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory. The spectrum is typically recorded from 4000 to  $400\text{ cm}^{-1}$ .
- Mass Spectrometry (MS): The molecular weight and fragmentation pattern are determined using a mass spectrometer, typically with Electrospray Ionization (ESI) in negative mode to deprotonate the carboxylic acid, yielding the  $[\text{M}-\text{H}]^-$  ion.<sup>[6]</sup> High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition.

## Predicted Spectroscopic Data

Due to the absence of experimentally derived public data, this section provides predicted spectroscopic characteristics based on the molecule's structure and data from analogous compounds.

### Predicted $^1\text{H}$ NMR Data

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Integration	Assignment
~12.0 - 13.0	Broad Singlet	1H	Carboxylic Acid (-COOH)
~7.30 - 7.50	Multiplet	1H	Aromatic C4-H
~6.90 - 7.10	Triplet	2H	Aromatic C3-H, C5-H
~1.60	Singlet	6H	Methyl (-C(CH <sub>3</sub> ) <sub>2</sub> )

### Predicted $^{13}\text{C}$ NMR Data

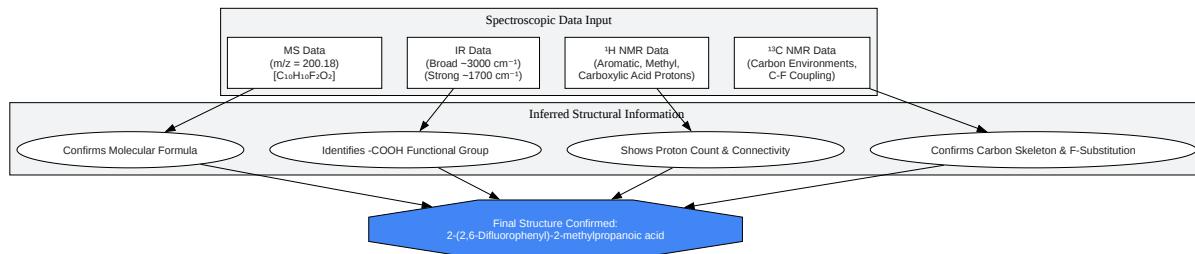
Chemical Shift ( $\delta$ ) ppm	Assignment
~180 - 185	Carboxylic Acid (C=O)
~160 - 164 (d, $^1\text{JCF}$ )	Aromatic C2, C6 (Fluorine-bearing)
~130 - 133 (t, $^3\text{JCCF}$ )	Aromatic C4
~115 - 120 (t, $^2\text{JCCF}$ )	Aromatic C1
~111 - 114 (d, $^2\text{JCF}$ )	Aromatic C3, C5
~45 - 50	Quaternary Carbon (-C(CH <sub>3</sub> ) <sub>2</sub> )
~25 - 30	Methyl Carbon (-C(CH <sub>3</sub> ) <sub>2</sub> )

## Predicted IR and MS Data

Technique	Predicted Value	Assignment
IR Spectroscopy	3300 - 2500 cm <sup>-1</sup> (broad)	O-H stretch (Carboxylic Acid) [7][8]
~1700 cm <sup>-1</sup> (strong)	C=O stretch (Carboxylic Acid) [7][8]	
~1250 cm <sup>-1</sup> (strong)	C-F stretch	
Mass Spectrometry	m/z ~199.05 [M-H] <sup>-</sup>	Deprotonated molecular ion
m/z ~200.06 [M] <sup>+</sup>	Molecular ion (less common in ESI)[6]	

## Structural Elucidation Logic

The confirmation of the chemical structure is a deductive process where each spectroscopic technique provides complementary information.



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Caption: Logical workflow for deducing the final chemical structure from spectroscopic data.

## Conclusion

**2-(2,6-Difluorophenyl)-2-methylpropanoic acid** is a synthetically accessible building block with significant potential in drug discovery and development. While public repositories currently lack detailed experimental spectra, its structure can be reliably confirmed through standard analytical techniques. The provided protocols and predicted data serve as a robust starting point for researchers aiming to synthesize and utilize this compound in their work. The strategic incorporation of the 2,6-difluorophenyl moiety is a key design element for enhancing the pharmacokinetic properties of next-generation therapeutics.

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Address: 3281 E Guasti Rd  
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Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)